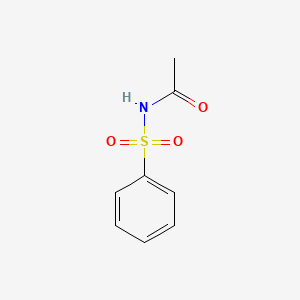

N-Acetylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acetylbenzenesulfonamide is an organic compound with the molecular formula C₈H₉NO₃S. It is a derivative of benzenesulfonamide, where an acetyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylbenzenesulfonamide can be synthesized through the acetylation of benzenesulfonamide. One common method involves reacting benzenesulfonamide with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-Acetylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it back to benzenesulfonamide.

Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Benzenesulfonamide.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-Acetylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It serves as a probe in studying enzyme activities and protein interactions.

Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetylbenzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonamide: The parent compound without the acetyl group.

N-Methylbenzenesulfonamide: A similar compound with a methyl group instead of an acetyl group.

N-Butylbenzenesulfonamide: Another derivative with a butyl group.

Uniqueness

N-Acetylbenzenesulfonamide is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

N-Acetylbenzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial, antitumor, neuroprotective effects, and its interactions with various biological targets.

1. Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. Studies have shown that certain analogs exhibit potent activity against a range of bacterial strains. For instance, one study reported that specific benzenesulfonamide derivatives had minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL against E. coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | E. coli |

2. Antitumor Activity

This compound has also been investigated for its antitumor effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MDA-MB-231, with notable increases in apoptotic markers . The compound’s selectivity for certain cancer cell types suggests potential for targeted cancer therapies.

3. Neuroprotective Effects

Recent research highlights the neuroprotective capabilities of N-acetyl derivatives of benzenesulfonamide. These compounds have shown efficacy in protecting neurons from oxidative stress and apoptosis at low concentrations (as low as 3 µM) . This effect is attributed to their antioxidative properties, which may play a critical role in neurodegenerative disease management.

4. Mechanistic Studies and Binding Interactions

The biological activity of this compound is closely linked to its interaction with specific enzymes and receptors:

- Carbonic Anhydrase Inhibition : Studies have demonstrated that this compound acts as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. The compound exhibits IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating high potency and selectivity over other isoforms .

- Calcium Channel Interaction : The interaction of this compound with calcium channels has been explored using molecular docking studies, revealing potential binding sites that could influence cardiovascular functions .

5. Case Studies and Clinical Relevance

Several case studies underscore the therapeutic potential of this compound:

- A study involving isolated rat heart models indicated that certain derivatives could significantly reduce coronary resistance, suggesting a role in cardiovascular regulation through calcium channel inhibition .

- Another investigation into the cellular uptake of benzenesulfonamide derivatives showed promising results for enhancing drug delivery to target cells, which is crucial for effective cancer therapy .

Properties

CAS No. |

5661-14-3 |

|---|---|

Molecular Formula |

C8H9NO3S |

Molecular Weight |

199.23 g/mol |

IUPAC Name |

N-(benzenesulfonyl)acetamide |

InChI |

InChI=1S/C8H9NO3S/c1-7(10)9-13(11,12)8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10) |

InChI Key |

JHKCSRBLMSDCML-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.